Vedaclidine, with the IUPAC name (3S)-3-[4-(butylsulfanyl)-1,2,5-thiadiazol-3-yl]quinuclidine, is classified as a muscarinic receptor ligand. It is particularly notable for its selective agonistic activity on the M1 and M4 subtypes of muscarinic acetylcholine receptors while acting as an antagonist at the M2, M3, and M5 subtypes. This dual action positions Vedaclidine as a promising candidate for pain management without the typical side effects associated with opioid analgesics .
The synthesis of Vedaclidine involves several intricate steps:
Vedaclidine has a molecular formula of C₁₃H₂₁N₃S₂ and a molar mass of approximately 283.45 g/mol. Its structure features:
The spatial arrangement of these components allows Vedaclidine to effectively engage with specific receptor subtypes, facilitating its analgesic properties .
Vedaclidine undergoes several significant chemical reactions:
These reactions are crucial for modifying Vedaclidine's structure to enhance its pharmacological profile or to explore analogs with improved efficacy.
Vedaclidine's mechanism of action primarily involves its interaction with muscarinic acetylcholine receptors:
This unique combination allows Vedaclidine to provide effective analgesia while minimizing side effects associated with traditional analgesics.
Vedaclidine exhibits several notable physical and chemical properties:
These properties are essential for determining suitable formulations for potential therapeutic applications.
Vedaclidine holds promise in various scientific fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2